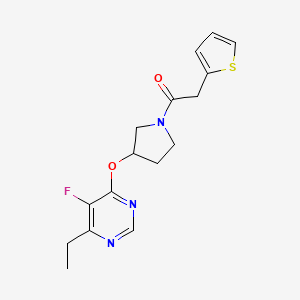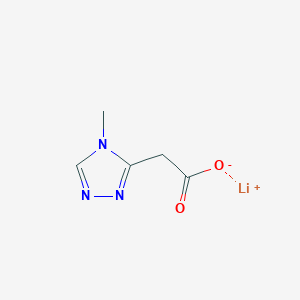![molecular formula C13H12N4O2S B2487190 Ácido [(5-etil-5H-[1,2,4]triazino[5,6-b]indol-3-il)tio]acético CAS No. 337489-46-0](/img/structure/B2487190.png)
Ácido [(5-etil-5H-[1,2,4]triazino[5,6-b]indol-3-il)tio]acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid” involves condensation and cyclization reactions. For instance, condensation of aldoses with 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole yields aldose-5-ethyl-1,2,4-triazino[5,6-b]indol-3-ylhydrazones, which are further acetylated and undergo oxidative cyclization to form structurally related compounds (Shaban, Taha, & Morgaan, 2000). Additionally, the reaction with CS2 in methanolic KOH affords alkylthio derivatives, highlighting the chemical versatility in synthesizing such molecules (Younes, Abdel-Alim, Abbas, & Metwally, 1987).
Molecular Structure Analysis
X-ray diffraction techniques have been used to determine the molecular structure of related compounds, demonstrating strong intermolecular hydrogen bonds that contribute to their structural stability (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, including halocyclization, which affords halomethyl derivatives. The structural determination of these products is supported by NMR and X-ray analysis, indicating the diversity of chemical transformations possible with the triazinoindole core (Rybakova, Kim, & Sharutin, 2016).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Although specific data for “2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid” are not available, studies on similar compounds can provide insights into their physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity and basicity, play a significant role in the biological activity and interaction of these compounds. For instance, the study of acid-base properties of related triazole-thio(sulfo)acetic acids provides valuable information on their reactivity and potential biological applications (Kaplaushenko, 2014).
Aplicaciones Científicas De Investigación
Terapia contra el cáncer
El compuesto se ha utilizado en el diseño y síntesis de una nueva serie de derivados de 5H-[1,2,4]triazino[5,6-b]indol que llevan una porción de piridinocicloalquilo como quelantes de hierro . Estos derivados han mostrado una fuerte actividad antiproliferativa in vitro contra las células cancerosas A549, MCF-7, Hela y HepG-2 .
Quelación del hierro
El compuesto tiene aplicaciones potenciales en la terapia de quelación del hierro . Se une selectivamente a los iones ferrosos, pero no a los iones férricos, y la adición de Fe2+ elimina su citotoxicidad .
Arresto del ciclo celular
Se ha encontrado que el compuesto detiene el ciclo celular en la fase G1 e induce una apoptosis significativa en las células A549 de manera dependiente de la dosis y el tiempo .
Agente antimalárico
Se ha informado que los compuestos que contienen el grupo 1H-[1,2,4]triazino[5,6-b]indol, que incluye este compuesto, tienen una potente actividad antimalárica .
Agente antidepresivo
Se ha informado que el compuesto tiene propiedades antidepresivas .
Agente antileishmanial
Se ha informado que el compuesto exhibe una importante actividad biológica como agente antileishmanial .
Agente antihipóxico
Se ha informado que el compuesto tiene actividad antihipóxica .
Agente antiinflamatorio
Se ha informado que el compuesto tiene propiedades antiinflamatorias .
Mecanismo De Acción
Target of Action
The primary target of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is a unique feature of this compound, distinguishing it from other iron chelators .
Biochemical Pathways
The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid can be influenced by environmental factors. For instance, the presence of ferrous ions in the environment can affect the compound’s cytotoxicity. It has been observed that the addition of Fe2+ abolished the cytotoxicity of the compound .
Análisis Bioquímico
Biochemical Properties
It has been found to have antiproliferative activity against cancer cells . This compound selectively binds to ferrous ions, but not to ferric ions . The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .
Cellular Effects
In cellular processes, [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This compound also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid involves its binding interactions with biomolecules and changes in gene expression . It selectively binds to ferrous ions, which can lead to the inhibition of certain enzymes and activation of others .
Propiedades
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-2-17-9-6-4-3-5-8(9)11-12(17)14-13(16-15-11)20-7-10(18)19/h3-6H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEKWNQGZBHWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)
![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)



![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)